

# Ulipristal Acetate: A Comprehensive Technical Guide on its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant applications in emergency contraception and the management of uterine fibroids.[1][2][3] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor, has made it a subject of extensive research.[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of ulipristal acetate, tailored for professionals in the fields of pharmaceutical research and drug development.

## **Molecular Structure and Identification**

Ulipristal acetate, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[1][3] [4] Its structure is characterized by a steroidal backbone with a key substitution at the C11 position, which is crucial for its selective activity.



| Identifier        | Value                                                                                                                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-<br>(dimethylamino)phenyl]-13-methyl-3-oxo-<br>1,2,6,7,8,11,12,14,15,16-<br>decahydrocyclopenta[a]phenanthren-17-yl]<br>acetate[1][3]                             |
| CAS Number        | 126784-99-4[1][5][6]                                                                                                                                                                                    |
| Molecular Formula | C30H37NO4[1][5][6]                                                                                                                                                                                      |
| Molar Mass        | 475.629 g·mol⁻¹[1]                                                                                                                                                                                      |
| SMILES            | CC(=O)OC4(C(C)=O)CCC3C1CCC2=CC(=O)C<br>CC2=C1C(CC34C)c5ccc(N(C)C)cc5[1]                                                                                                                                 |
| InChI             | InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1[1] |
| Synonyms          | CDB-2914, Ella, EllaOne, Esmya[1][3]                                                                                                                                                                    |

# **Physicochemical Properties**

The physicochemical properties of ulipristal acetate are critical for its formulation, delivery, and pharmacokinetic profile.



| Property                     | Value                                                        |
|------------------------------|--------------------------------------------------------------|
| Melting Point                | 183-186°C[5][7]                                              |
| pKa (Strongest Basic)        | 4.89[2]                                                      |
| logP                         | 5.11[2]                                                      |
| Water Solubility             | 0.00341 mg/mL[2]                                             |
| Solubility in other solvents | DMF: 30 mg/mL, DMSO: 30-50 mg/mL, Ethanol: 30 mg/mL[6][8][9] |
| Appearance                   | White to off-white crystalline solid[10][11]                 |

# **Pharmacokinetics**

| Parameter             | Value                                                                   |
|-----------------------|-------------------------------------------------------------------------|
| Bioavailability       | Nearly 100%[1]                                                          |
| Protein Binding       | 96.7–99.5%[1]                                                           |
| Metabolism            | Primarily by CYP3A4, and to a lesser extent by CYP1A2 and CYP2D6[1][12] |
| Elimination Half-life | Approximately 32 hours[1][13]                                           |
| Excretion             | Approximately 90% via feces[1]                                          |

# **Mechanism of Action**

Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both progesterone antagonist and partial agonist effects in a tissue-specific manner.[1][2] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[12][13][14] In the treatment of uterine fibroids, it directly acts on the fibroids to reduce their size by inhibiting cell proliferation and inducing apoptosis.[12][14]

Ulipristal acetate binds with high affinity to the progesterone receptor (PR).[13] It also interacts with the glucocorticoid and androgen receptors, although with weaker activity compared to



other agents like mifepristone.[1][12]

# **Signaling Pathways**

The biological effects of ulipristal acetate are mediated through its modulation of progesterone receptor signaling pathways. The progesterone receptor (PR) is a member of the nuclear receptor family of ligand-dependent transcription factors.[15] Progesterone signaling can be broadly categorized into genomic and non-genomic pathways.

# Classical (Genomic) Progesterone Receptor Signaling Pathway

In the classical pathway, the binding of a ligand to the progesterone receptor, which is located in the cytoplasm in a complex with heat shock proteins (HSPs), triggers a conformational change.[16] This leads to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[16][17]





Click to download full resolution via product page

Classical (Genomic) Progesterone Receptor Signaling Pathway

# **Non-Genomic Progesterone Receptor Signaling**



Progesterone receptors can also mediate rapid, non-genomic effects that do not require gene transcription.[18] These actions are often initiated at the cell membrane where PRs can interact with and activate various signaling kinases, such as Src kinase.[19] This can lead to the activation of downstream pathways like the RAS/RAF/MAPK cascade, resulting in rapid cellular responses.[16][19]



Click to download full resolution via product page

Non-Genomic Progesterone Receptor Signaling

# **Inhibition of STAT3/CCL2 Signaling Pathway**

Recent research has shown that ulipristal acetate can induce cell death in uterine sarcoma by inhibiting the STAT3/CCL2 signaling pathway.[14][20] This effect appears to be independent of the progesterone receptor.[8][9][21] Ulipristal acetate down-regulates the expression of CCL2



and inhibits the phosphorylation and total expression of STAT3, leading to anti-tumor effects.[8] [9][14][21]



Click to download full resolution via product page

Ulipristal Acetate Inhibition of STAT3/CCL2 Signaling

# Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[15]

#### Methodology:

 An excess amount of ulipristal acetate is added to a flask containing a known volume of aqueous buffer at a specific pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

# Foundational & Exploratory





- The flask is sealed and agitated in a temperature-controlled shaker bath (e.g., at  $37 \pm 1$  °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[22]
- After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solids.
- An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 μm filter) to separate the dissolved drug from any remaining solid particles.
- The concentration of ulipristal acetate in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23]
- The experiment is performed in triplicate for each pH condition.[22]





Click to download full resolution via product page

Shake-Flask Solubility Determination Workflow

# **Determination of pKa (Potentiometric Titration)**

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[1][19]

Methodology:



- A standard solution of ulipristal acetate (e.g., 1 mM) is prepared in a suitable solvent or cosolvent system if aqueous solubility is low.[1][19]
- The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[1][19]
- The pH of the solution is recorded after each incremental addition of the titrant.
- The titration is continued until a complete titration curve is obtained.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
- The determination is repeated at least three times to ensure accuracy.[1]

# Progesterone Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of ulipristal acetate to the progesterone receptor.

#### Methodology:

- A preparation containing progesterone receptors (e.g., from cell lysates or purified receptor protein) is incubated with a fixed concentration of a radiolabeled progestin (the radioligand, e.g., <sup>3</sup>H-progesterone).
- Increasing concentrations of unlabeled ulipristal acetate (the competitor) are added to the incubation mixture.
- The mixture is incubated to allow binding to reach equilibrium.
- The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complexes.







- The amount of radioactivity on the filters is quantified using a scintillation counter.
- The data are plotted as the percentage of specific binding of the radioligand versus the concentration of ulipristal acetate.
- The IC<sub>50</sub> value (the concentration of ulipristal acetate that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
- The Ki (inhibition constant), which represents the affinity of ulipristal acetate for the receptor, can then be calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.





Click to download full resolution via product page

Radioligand Competition Binding Assay Workflow



## Conclusion

Ulipristal acetate is a well-characterized selective progesterone receptor modulator with a defined molecular structure and a distinct physicochemical and pharmacokinetic profile. Its mechanism of action through the modulation of progesterone receptor signaling pathways underpins its clinical efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and quality control of this important pharmaceutical agent. A thorough understanding of these properties is essential for the development of new formulations and the exploration of novel therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) ECETOC [ecetoc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]







- 14. Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. Progesterone Pathway [gentarget.com]
- 18. Shake-Flask Solubility Assay Enamine [enamine.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ulipristal Acetate: A Comprehensive Technical Guide on its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15292145#ulipristal-diacetate-molecular-structureand-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com